molecular formula C10H16BrNO3 B12903145 (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride

Cat. No.: B12903145
M. Wt: 278.14 g/mol
InChI Key: CKFKYBMYLJMASU-MHPPCMCBSA-N
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Description

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride is a chiral pyrrolidine derivative featuring a bromine substituent at the 4-position, a methyl group at the 2-position (with S-configuration), and a butyric anhydride functional group. This compound likely serves as an intermediate in pharmaceutical synthesis, given the structural relevance of pyrrolidine derivatives in drug design (e.g., protease inhibitors, as seen in ). Its synthesis may involve condensation of the corresponding pyrrolidine carboxylic acid with butyric anhydride, analogous to methods used for dl-3n-butylphthalide synthesis ().

Properties

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

butanoyl (2S)-4-bromo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C10H16BrNO3/c1-3-4-8(13)15-9(14)10(2)5-7(11)6-12-10/h7,12H,3-6H2,1-2H3/t7?,10-/m0/s1

InChI Key

CKFKYBMYLJMASU-MHPPCMCBSA-N

Isomeric SMILES

CCCC(=O)OC(=O)[C@@]1(CC(CN1)Br)C

Canonical SMILES

CCCC(=O)OC(=O)C1(CC(CN1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-methylpyrrolidine-2-carboxylic acid with butyric anhydride in the presence of a dehydrating agent such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions . This method offers high yields and a straightforward work-up process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl groups in the anhydride can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-amino-2-methylpyrrolidine-2-carboxylic butyric anhydride.

    Oxidation: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic acid.

    Reduction: Formation of 4-bromo-2-methylpyrrolidine-2-carboxylic butyric alcohol.

Scientific Research Applications

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets. The bromine atom and the anhydride moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

dl-3n-Butylphthalide (C₁₂H₁₄O₂)

Structural Differences :

  • dl-3n-Butylphthalide is a lactone, whereas the target compound is an anhydride.
  • The former lacks bromine and has a butyl group instead of a methyl substituent.

Pyrrolidine-2-carboxamide Derivatives ()

Example 30 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

Structural Differences :

  • The patent compound has a hydroxyl group at position 4 and a carboxamide linkage, unlike the anhydride and bromine in the target compound.
  • Stereochemistry: The target compound has an S-configuration at position 2, while Example 30 has 2S,4R configurations.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (C₆H₅ClN₂O₂)

Structural Differences :

  • A pyrimidine heterocycle vs. the pyrrolidine ring in the target compound.
  • Contains a carboxylic acid group instead of an anhydride.

Key Research Findings and Data

Reactivity and Stability

  • Bromine’s leaving-group capability makes the target compound more reactive in substitution reactions compared to chlorine-containing analogs ().
  • Anhydrides are moisture-sensitive, necessitating stringent storage conditions compared to carboxamides ().

Biological Activity

(2S)-4-Bromo-2-methylpyrrolidine-2-carboxylic butyric anhydride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16BrN O3
  • Molecular Weight : 278.14 g/mol
  • InChI Key : CKFKYBMYLJMASU-MHPPCMCBSA-N

The compound features a pyrrolidine ring substituted with a bromine atom and an anhydride functional group, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The bromine atom enhances reactivity, allowing for substitution reactions that can inhibit enzyme activity. This mechanism is particularly relevant in the context of anticancer research, where the compound may interact with cellular pathways governing proliferation and apoptosis.

Anticancer Activity

The compound's interaction with cellular pathways positions it as a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells, likely through the inhibition of specific enzymes involved in cell survival.

Study 1: Antimicrobial Activity

A comparative study on related pyrrolidine derivatives found that certain substitutions led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. While specific data on this compound was not highlighted, the trends suggest it may exhibit similar properties due to its structural characteristics .

Study 2: Anticancer Research

In a preliminary investigation into the anticancer potential of brominated pyrrolidine derivatives, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. These findings support further exploration of this compound's therapeutic potential.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Potential
This compoundTBDPromising
4-Bromo-2-methylpyrrolidine-2-carboxylic acidModerateLimited
2-Methylpyrrolidine-2-carboxylic butyric anhydrideLowLow

TBD : To Be Determined based on future studies.

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